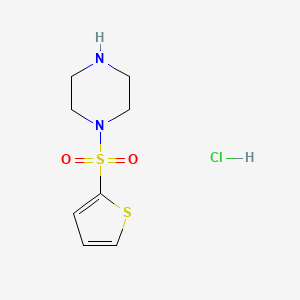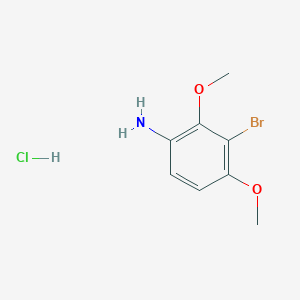
3-Bromo-2,4-dimethoxyaniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,4-dimethoxyaniline hydrochloride is a chemical compound with the CAS Number: 2567495-48-9 . It has a molecular weight of 268.54 .
Synthesis Analysis
The synthesis of anilines, which includes compounds like 3-Bromo-2,4-dimethoxyaniline;hydrochloride, can be achieved through various methods . These methods include direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of nitrobenzene with Grignard reagents .Molecular Structure Analysis
The molecular structure of 3-Bromo-2,4-dimethoxyaniline;hydrochloride can be analyzed using various methods. The InChI key can be used to identify the compound .Chemical Reactions Analysis
The chemical reactions involving 3-Bromo-2,4-dimethoxyaniline;hydrochloride can be complex and varied. The synthesis of anilines involves several types of reactions, including reactions of secondary amines, primary amines, and ammonia equivalents .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-2,4-dimethoxyaniline;hydrochloride include its molecular weight (268.54) and its InChI key .Scientific Research Applications
Synthesis and Structural Analysis
- Facile Synthesis and High-Spin Cationic States : A study described the synthesis of oligomers related to 3-Bromo-2,4-dimethoxyaniline hydrochloride. These oligomers exhibit U-shaped structures, suggesting a propensity for helical structures. Their redox properties were investigated, revealing the ability to oxidize into dications with triplet spin-multiplicity (Ito et al., 2002).
Chemical Synthesis and Analysis
- Preparation for Pharmacokinetic and Pharmacodynamic Evaluation : This research focused on synthesizing a compound related to 3-Bromo-2,4-dimethoxyaniline hydrochloride for in vivo pharmacokinetic and pharmacodynamic evaluation. The compound was synthesized with a specific yield and activity level, demonstrating its potential in scientific research applications (Wang et al., 1993).
Application in Organic Chemistry
- Use in Protecting Group for Oligoribonucleotide Synthesis : A study explored the use of a related group, the 3,4-dimethoxybenzyl group, as a protecting group in the synthesis of oligoribonucleotides. The study demonstrated that this group could be effectively removed without damaging glycosidic bonds, showing its utility in nucleic acid chemistry (Takaku et al., 1986).
Bischler Indole Synthesis
- Investigation in Bischler Indole Synthesis : Research was conducted on the cyclization of amino ketones derived from 3,5-dimethoxyaniline, demonstrating the formation of 2-arylindoles. This investigation contributes to the understanding of synthetic routes in organic chemistry (Black et al., 1980).
Analytical Chemistry
- Analytical Methods for Disinfection Byproducts : A method involving 3-3'-Dimethoxybenzidine, a related compound, was developed for determining bromate in ozonised water. This demonstrates the application of derivatives of 3-Bromo-2,4-dimethoxyaniline in analytical chemistry, particularly in water purification systems (Alonso-Mateos et al., 2008).
Novel Compounds and Bioevaluation
- Synthesis of Novel Compounds for Nematicidal Activity : A study synthesized derivatives of a compound related to 3-Bromo-2,4-dimethoxyaniline and evaluated their nematicidal activity. This highlights the potential use of such compounds in agriculture and pest control (Kumari et al., 2014).
Safety and Hazards
properties
IUPAC Name |
3-bromo-2,4-dimethoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2.ClH/c1-11-6-4-3-5(10)8(12-2)7(6)9;/h3-4H,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEXIACMBIOPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)OC)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,4-dimethoxyaniline;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


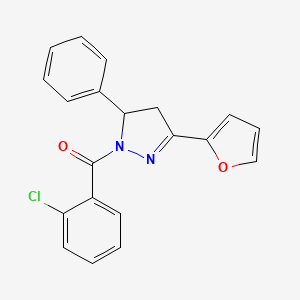
![Ethyl 4-[2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]piperazine-1-carboxylate](/img/structure/B2697247.png)
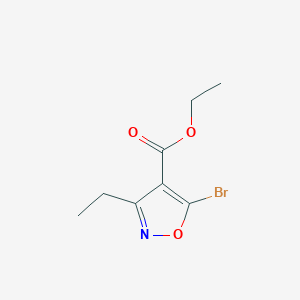
![5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2697250.png)
![N-(4-cyanophenyl)-4-[2-[(4-cyanophenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide](/img/structure/B2697251.png)
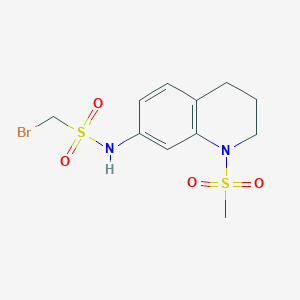
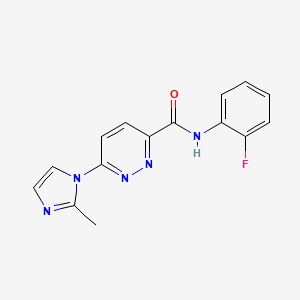
![4-{[(2-Carboxypropyl)sulfonyl]amino}benzoic acid](/img/structure/B2697256.png)
![6-[4-(2-Fluorophenyl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2697258.png)
![N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-4-[4-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2697260.png)
![N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2697261.png)

